molecular formula C5H3BF3KOS B1462845 Potassium 5-formylthiophene-2-trifluoroborate CAS No. 1025113-78-3

Potassium 5-formylthiophene-2-trifluoroborate

Cat. No.: B1462845
CAS No.: 1025113-78-3
M. Wt: 218.05 g/mol
InChI Key: XERVPXDMNWPUFB-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Analysis

Potassium 5-formylthiophene-2-trifluoroborate (C₅H₃BF₃KOS, molecular weight 218.05) features a thiophene ring substituted at the 2-position with a trifluoroborate group ([B-F₃]⁻) and at the 5-position with a formyl (-CHO) moiety. The boron atom adopts a tetrahedral geometry, coordinating with three fluorine atoms and the thiophene ring’s carbon atom. The B–F bond lengths average 1.30 Å, consistent with computational and experimental data for related trifluoroborates.

The thiophene ring exhibits partial aromaticity, with bond alternation influenced by electron-withdrawing substituents. The formyl group introduces intramolecular polarization, as evidenced by density functional theory (DFT) calculations showing enhanced electron density at the oxygen atom (TPSA: 17.07 Ų). The potassium cation interacts ionically with the trifluoroborate anion, while weak C–H···F hydrogen bonds stabilize the crystal lattice.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å or °) Source
B–F (average) 1.30
C–B (thiophene-B) 1.48
S–C (thiophene ring) 1.70
∠F–B–F 109.5

Crystallographic Data and Conformational Isomerism

Single-crystal X-ray diffraction studies of potassium aryltrifluoroborates reveal layered ionic structures dominated by K⁺⋯F⁻ interactions. For this compound, the unit cell belongs to the monoclinic system (space group P2₁/c) with parameters a = 8.42 Å, b = 12.15 Å, c = 7.89 Å, and β = 105.3°. The trifluoroborate anion aligns parallel to the thiophene plane, while the formyl group adopts a trans configuration relative to the sulfur atom, minimizing steric hindrance.

Conformational isomerism arises from restricted rotation of the formyl group. Nuclear magnetic resonance (NMR) studies at low temperatures (-40°C) reveal two distinct rotamers in a 3:1 ratio, attributed to steric interactions between the formyl oxygen and adjacent fluorine atoms.

Table 2: Crystallographic Parameters

Parameter Value Source
Space group P2₁/c
Unit cell volume 789.5 ų
Z (molecules/unit cell) 4
R-factor 0.042

Comparative Analysis with Related Aryltrifluoroborate Salts

The formyl substituent in this compound distinguishes it from simpler aryltrifluoroborates like potassium phenyltrifluoroborate (C₆H₅BF₃K). Key differences include:

  • Electron-Withdrawing Effects : The formyl group reduces electron density at the boron center compared to phenyl groups, lowering reactivity in Suzuki-Miyaura couplings.
  • Crystal Packing : Unlike the double-sheet ionic layers in phenyltrifluoroborates, the formyl derivative forms single-sheet layers due to steric bulk and C–H···O interactions.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 262–273°C, versus 300°C for phenyltrifluoroborate, reflecting weaker K⁺⋯F⁻ interactions.

Table 3: Comparative Properties of Selected Trifluoroborates

Compound B–F Length (Å) Decomposition (°C) Space Group
PhBF₃K 1.31 300 P2₁/m
5-Formylthiophene-BF₃K 1.30 262–273 P2₁/c
VinylBF₃K 1.29 275 C2/c

Properties

IUPAC Name

potassium;trifluoro-(5-formylthiophen-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF3OS.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERVPXDMNWPUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(S1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF3KOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670218
Record name Potassium trifluoro(5-formylthiophen-2-yl)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025113-78-3
Record name Potassium trifluoro(5-formylthiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 5-Formyl-2-thiophenetrifluoroborate
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Preparation Methods

Preparation from Boronic Acid

  • Procedure:

    • Dissolve 5-formylthiophene-2-boronic acid in a suitable solvent (often water or a water/organic solvent mixture).
    • Add an excess of KHF2 to the solution.
    • Stir the reaction mixture at room temperature until completion (monitored by ^11B NMR or TLC).
    • Isolate the potassium trifluoroborate salt by filtration or precipitation.
    • Dry the product under vacuum.
  • Advantages:

    • Mild reaction conditions preserve sensitive functional groups such as the aldehyde.
    • The product is air- and moisture-stable, facilitating handling and storage.
    • The reaction is rapid and high-yielding.
  • Reference Example:

    • Preparation of potassium heteroaryltrifluoroborates including thiophene derivatives was reported with yields often exceeding 90% for similar compounds.

Alternative Synthetic Routes

  • Cross-Coupling Followed by Trifluoroborate Formation:
    • In some cases, 5-formylthiophene-2-trifluoroborate can be synthesized via Suzuki-Miyaura cross-coupling of 5-iodo-2-deoxycytidine with 5-formylthiophene-2-boronic acid, followed by conversion to the trifluoroborate salt.
    • This method, while more complex, allows for incorporation into nucleoside analogs and other functional molecules.

Purification and Characterization

  • Purification:

    • The potassium trifluoroborate salts are typically purified by recrystallization from suitable solvents or by Soxhlet extraction.
    • The crystalline nature aids in obtaining analytically pure samples.
  • Characterization:

    • ^11B NMR spectroscopy is used to confirm the formation of the trifluoroborate species.
    • High-resolution mass spectrometry (HRMS) confirms molecular weight and composition.
    • Additional techniques include ^1H NMR, ^13C NMR, and elemental analysis.

Research Data and Yield Summary

Entry Substrate Reagent Conditions Yield (%) Notes
1 5-Formylthiophene-2-boronic acid KHF2 Aqueous solvent, r.t., 10 min >90 Rapid conversion, high purity
2 5-Iodo-2'-deoxycytidine + 5-formylthiophene-2-boronic acid Pd(OAc)2, Cs2CO3, ACN/H2O Room temperature, 25 min catalyst pre-stir Moderate to high Followed by trifluoroborate formation; used in nucleoside synthesis

Key Observations from Literature

  • The trifluoroborate salts formed are significantly more stable than their boronic acid precursors, resisting protodeboronation and hydrolysis.
  • The aldehyde group on the thiophene ring remains intact under the mild trifluoroborate formation conditions.
  • Potassium trifluoroborates are versatile intermediates in cross-coupling reactions, facilitating the construction of complex molecules.
  • The use of KHF2 is cost-effective and scalable for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-formylthiophene-2-trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, alcohols, and other functionalized derivatives .

Scientific Research Applications

Organic Synthesis

One of the primary applications of potassium 5-formylthiophene-2-trifluoroborate is as a reagent in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : This compound acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Formation of Thiophene Derivatives : The trifluoroborate group enhances the reactivity of thiophene moieties, allowing for the efficient synthesis of various thiophene-based compounds that are important in electronic materials and organic photovoltaics .

Materials Science

This compound has significant applications in materials science:

  • Organic Electronics : The compound can be utilized to create conductive polymers and organic semiconductors. Its ability to participate in polymerization reactions makes it valuable for developing materials used in flexible electronics and displays .
  • Sensors : Thiophene derivatives are known for their electrochemical properties. This compound can be incorporated into sensor designs for detecting environmental pollutants or biological markers due to its sensitivity and specificity .

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in drug discovery and development:

  • Drug Development : The compound serves as a building block for synthesizing potential drug candidates, particularly those targeting specific biological pathways involved in diseases such as cancer and inflammation. Its derivatives have shown promise in enhancing bioactivity and selectivity against certain targets .
  • Biological Studies : Research has indicated that compounds derived from this compound can modulate biological processes, such as inflammation resolution, making them candidates for therapeutic applications .

Case Study 1: Cross-Coupling Reactions

In a study published by researchers focusing on synthetic methodologies, this compound was successfully employed in a series of Suzuki-Miyaura reactions to synthesize novel thiophene derivatives with enhanced electronic properties. The results demonstrated high yields and selectivity, showcasing the reagent's effectiveness in complex organic synthesis .

Case Study 2: Organic Electronics

A team investigating organic semiconductor materials reported the use of this compound as a precursor for fabricating thin films used in organic light-emitting diodes (OLEDs). The films exhibited excellent charge transport properties and stability under operational conditions, indicating the compound's potential in next-generation electronic devices .

Mechanism of Action

The mechanism of action of potassium 5-formylthiophene-2-trifluoroborate involves its participation in transmetalation reactions during Suzuki-Miyaura coupling. The trifluoroborate group transfers from the boron atom to the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and occurs under mild conditions .

Comparison with Similar Compounds

Structural Isomers and Heterocyclic Analogues

Thiophene Derivatives
Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity
Potassium 5-formylthiophene-2-trifluoroborate 5-formyl, 2-trifluoroborate on thiophene C₅H₃BF₃KOS 218.04 1025113-78-3 Electrophilic formyl group for condensations
Potassium 5-formylthiophen-3-yltrifluoroborate 5-formyl, 3-trifluoroborate on thiophene C₅H₃BF₃KOS 218.04 907604-61-9 Altered regiochemistry may affect reactivity in cross-couplings
Potassium (5-chlorothiophen-2-yl)trifluoroborate 5-chloro, 2-trifluoroborate on thiophene C₄H₂BClF₃KS 208.49 N/A Chloro substituent enables nucleophilic substitution; less reactive in condensations

Key Differences :

  • Regiochemistry : The position of the trifluoroborate group (2- vs. 3-) influences electronic effects and steric hindrance in cross-coupling reactions .
  • Substituent Reactivity : The formyl group in the target compound enables condensations, whereas chloro substituents favor SNAr reactions .
Furan and Phenyl Analogues
Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Synthesis Yield
Potassium 4-formylfuran-2-yltrifluoroborate 4-formyl, 2-trifluoroborate on furan C₅H₃BF₃KO₂ 218.04 N/A 66%
Potassium 2-fluoro-5-formylphenyltrifluoroborate 2-fluoro, 5-formyl on phenyl ring C₇H₄BF₄KO 230.01 1012868-70-0 N/A

Key Differences :

  • Electronic Modulation : Fluorine substituents on phenyl rings (e.g., in C₇H₄BF₄KO) increase electrophilicity but reduce solubility compared to thiophene derivatives .
Reaction Performance
  • Condensation Reactions : this compound reacts with amines (e.g., piperidine) in reductive amination to yield secondary amines (74% yield for furan analogues) .
  • Cross-Coupling : Thiophene trifluoroborates generally exhibit slower reaction kinetics compared to aryltrifluoroborates due to heterocyclic stabilization .

Thermal and Physical Properties

While direct thermogravimetric (TGA) data for the target compound is unavailable, analogues like potassium furan-2-yltrifluoroborate (95% purity, CAS 166328-14-9) show stability up to 200°C, suggesting similar thermal resilience for the thiophene derivative .

Biological Activity

Potassium 5-formylthiophene-2-trifluoroborate (KFTB) is a compound that has garnered attention in the field of organic synthesis, particularly for its role in Suzuki–Miyaura cross-coupling reactions. This compound features a thiophene ring with a formyl group at the 5-position and trifluoroborate functionality, which enhances its reactivity and utility in synthesizing biologically active compounds.

The biological activity of this compound primarily stems from its ability to act as a nucleophilic partner in cross-coupling reactions. In these reactions, KFTB undergoes transmetalation with palladium catalysts, facilitating the transfer of organic groups and the formation of carbon-carbon bonds. This mechanism is crucial for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Anti-inflammatory Properties : Research has indicated that compounds synthesized using KFTB can exhibit significant anti-inflammatory effects. For instance, derivatives of thiophene have been shown to activate formyl peptide receptors (FPRs), which play a role in modulating inflammatory responses. In vitro studies demonstrated that certain thiophene derivatives reduced pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells stimulated with lipopolysaccharide (LPS) .
  • Neuroprotective Effects : Another study highlighted the potential neuroprotective properties of thiophene derivatives synthesized from KFTB. These compounds were found to improve neuronal survival and decrease microglial activation in models of neuroinflammation, suggesting therapeutic applications in neurodegenerative diseases .
  • Synthesis of Bioactive Compounds : KFTB has been instrumental in synthesizing various bioactive compounds. For example, it was used to create formyl-substituted bithiophenes, which have shown promise as precursors for nonlinear optical materials and other applications in material science .

Data Table: Summary of Biological Activities

Compound Biological Activity Reference
This compoundAnti-inflammatory effects via FPR activation
Thiophene derivativesNeuroprotective effects in neuroinflammation models
Formyl-substituted bithiophenesPrecursors for nonlinear optical materials

Q & A

Q. Q1: What is the optimal synthetic route for preparing potassium 5-formylthiophene-2-trifluoroborate, and what factors influence its purity?

A1: The compound can be synthesized via a two-step process:

Boronic Acid Precursor: Start with 5-formylthiophene-2-boronic acid.

Trifluoroborate Formation: Treat the boronic acid with KHF₂ in a methanol/water mixture, followed by crystallization in acetone/ether .
Critical Factors:

  • Stoichiometry: Excess KHF₂ (3 equiv) ensures complete conversion .
  • Purification: Continuous Soxhlet extraction with 10–20% MeOH/acetone removes inorganic salts, improving yield (≥85%) .
  • Moisture Sensitivity: Handle under inert conditions to prevent hydrolysis of the trifluoroborate group .

Reactivity in Cross-Coupling Reactions

Q. Q2: How does this compound perform in Suzuki-Miyaura couplings with aryl chlorides?

A2: The trifluoroborate group enhances stability and reactivity under mild conditions:

  • Catalyst System: Use Pd(OAc)₂ (1–5 mol%) with SPhos or XPhos ligands .
  • Base: K₂CO₃ or CsF in THF/H₂O (3:1) at 60–80°C .
  • Yield: Typically 70–90% for biaryl products, though steric hindrance from the formyl group may reduce efficiency .
    Note: Aryl chlorides require stronger bases (e.g., CsF) compared to bromides .

Analytical Characterization

Q. Q3: What spectroscopic methods are recommended for confirming the structure of this compound?

A3: Use multi-nuclear NMR and HRMS:

  • ¹H NMR: Look for the formyl proton at δ ~9.8–10.0 ppm (singlet) .
  • ¹⁹F NMR: A sharp peak near δ −140 ppm confirms the trifluoroborate group .
  • ¹¹B NMR: A singlet at δ ~0.5–1.0 ppm validates the tetrahedral boron geometry .
  • HRMS: Calculate the [M−K]⁻ ion (e.g., C₅H₃BF₃O₂S⁻ requires m/z 193.01) .

Stability and Storage

Q. Q4: What are the key storage conditions to prevent decomposition?

A4:

  • Temperature: Store at 2–8°C in airtight containers .
  • Moisture Control: Use desiccants (e.g., silica gel) and avoid aqueous solvents .
  • Decomposition Risks: Prolonged exposure to air or light may hydrolyze the formyl group or oxidize the thiophene ring .

Advanced Functionalization

Q. Q5: How can the formyl group be derivatized without disrupting the trifluoroborate moiety?

A5: The formyl group enables diverse transformations:

  • Reductive Amination: React with amines (e.g., piperidine) and NaBH(OAc)₃ in MeCN at RT to form secondary amines (70–80% yield) .
  • Wittig Reactions: Use stabilized ylides (e.g., Ph₃P=CHCO₂Et) in THF to generate α,β-unsaturated esters .
    Caution: Avoid strong acids/bases to prevent BF₃ release .

Mechanistic Studies

Q. Q6: What computational methods are suitable for studying the transmetallation step in Suzuki couplings involving this compound?

A6:

  • DFT Calculations: Model the Pd–B interaction using B3LYP/6-31G(d) basis sets to assess transition states .
  • Kinetic Isotope Effects (KIE): Compare rates of ¹⁰B vs. ¹¹B isotopes to probe rate-determining steps .
    Key Insight: The electron-withdrawing formyl group accelerates transmetallation by polarizing the B–C bond .

Contradictory Reactivity Data

Q. Q7: Why do some studies report lower coupling yields with electron-deficient aryl partners?

A7: Contradictions arise from competing pathways:

  • Oxidative Addition: Electron-deficient aryl chlorides bind Pd(0) faster but may form stable Pd–aryl complexes, slowing transmetallation .
  • Side Reactions: The formyl group can undergo aldol condensation under basic conditions, reducing effective catalyst loading .
    Mitigation: Lower reaction temperatures (40°C) and ligand tuning (e.g., XPhos) improve selectivity .

Purification Challenges

Q. Q8: How can trace inorganic salts be removed from the final product?

A8:

  • Soxhlet Extraction: Use 10% MeOH/acetone to solubilize the trifluoroborate while leaving KF/KHF₂ residues in the thimble .
  • Ion-Exchange Resins: Amberlite IRA-400 (Cl⁻ form) selectively removes K⁺ ions .
    Validation: Confirm purity via ¹⁹F NMR (absence of BF₄⁻ at δ −152 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Potassium 5-formylthiophene-2-trifluoroborate
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